7-羟基色满-2-酮

描述

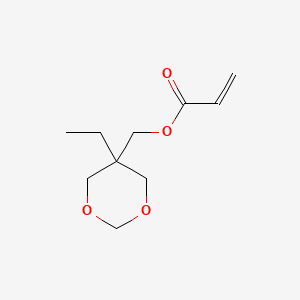

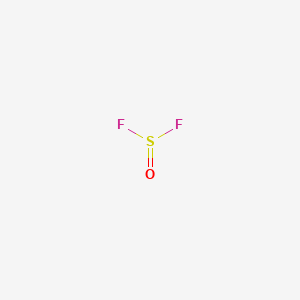

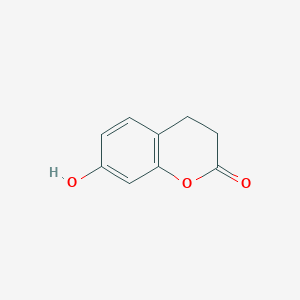

7-Hydroxychroman-2-one is a heterobicyclic compound . It is also known as 7-hydroxy-2-chromanone . The CAS Number of 7-Hydroxychroman-2-one is 5631-67-4 .

Synthesis Analysis

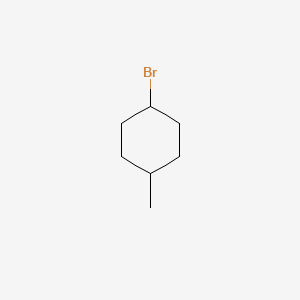

The synthesis of 7-Hydroxychroman-2-one involves the use of potassium carbonate in acetonitrile for 12 hours under reflux . In one experiment, 7-hydroxydihydrocoumarin (5.0 mmol), K2CO3 (0.15 g), and acetonitrile 25mL were mixed, and benzyl bromide was added with stirring and refluxed for 12 hours . After completion of the reaction, the mixture was cooled, suction filtered, and the filtrate was evaporated under reduced pressure to remove the solvent .

Molecular Structure Analysis

The molecular formula of 7-Hydroxychroman-2-one is C9H8O3 . The average mass is 162.142 Da and the monoisotopic mass is 162.031693 Da .

Chemical Reactions Analysis

In the presence of potassium carbonate and acetonitrile, 7-Hydroxychroman-2-one can undergo a reaction with benzyl bromide under reflux conditions . This reaction has been used in the synthesis of 7-(benzyloxy)dihydrocoumarin .

Physical And Chemical Properties Analysis

7-Hydroxychroman-2-one has a density of 1.4±0.1 g/cm3 . Its boiling point is 345.5±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 148.1±21.4 °C . The index of refraction is 1.640 .

科学研究应用

药理活性

色满酮或色满-4-酮,7-羟基色满-2-酮是其衍生物,是药物化学中重要的杂环化合物。 它充当隔离、设计和合成新型先导化合物的基石 . 色满酮表现出广泛的药理活性 .

抗癌活性

色满酮类似物,无论是天然的还是合成的,都显示出潜在的抗癌活性 . 这使得7-羟基色满-2-酮成为癌症治疗领域进一步研究的潜在候选者。

抗糖尿病活性

色满酮类似物也已证明具有抗糖尿病特性 . 这表明7-羟基色满-2-酮可以用于探索其在糖尿病管理方面的潜力。

抗氧化活性

色满酮类似物的抗氧化活性是另一个令人感兴趣的领域 . 抗氧化剂对于保护机体免受自由基损伤至关重要,7-羟基色满-2-酮可能在该领域发挥作用。

抗菌和抗真菌活性

色满酮类似物已显示出抗菌和抗真菌活性 . 这表明7-羟基色满-2-酮可用于开发新的抗菌和抗真菌剂。

抗炎活性

色满酮类似物的抗炎活性是另一个很有前景的研究领域 . 炎症是机体对损伤或疾病的常见反应,像7-羟基色满-2-酮这样的化合物可能有助于控制炎症。

抗病毒和抗利什曼原虫活性

色满酮类似物已证明具有抗病毒和抗利什曼原虫活性 . 这表明7-羟基色满-2-酮可能是开发新型抗病毒和抗利什曼原虫药物的潜在候选者。

抗抑郁活性

色满酮类似物也已显示出作为抗抑郁剂的潜力 . 这表明7-羟基色满-2-酮可以用于探索其在抑郁症管理方面的潜力。

安全和危害

作用机制

Target of Action

Chromanone derivatives, which include 7-hydroxychroman-2-one, have been associated with a wide range of pharmacological activities .

Mode of Action

It is known that chromanone derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Chromanone derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Chromanone derivatives have been associated with a wide range of pharmacological activities, suggesting they may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

7-Hydroxychroman-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, significantly influencing their functions

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

7-hydroxy-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJCOQPUQUEBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305240 | |

| Record name | 7-HYDROXYCHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5631-67-4 | |

| Record name | 5631-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-HYDROXYCHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。